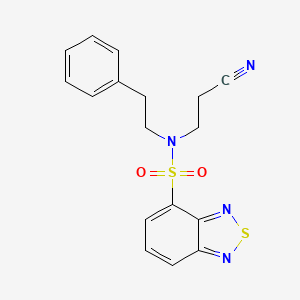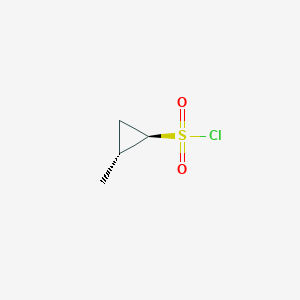![molecular formula C24H26N2OS B2505285 6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile CAS No. 625371-48-4](/img/structure/B2505285.png)
6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile is a complex organic compound that features a unique structure combining an adamantyl group, a methoxybenzyl sulfanyl group, and a nicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 1-adamantylamine with 3-methoxybenzyl chloride to form an intermediate, which is then reacted with nicotinonitrile under specific conditions to yield the final product. The reactions are often carried out in the presence of a base such as potassium carbonate and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxybenzyl sulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its adamantyl group imparts rigidity and stability, making it useful in the design of novel materials with specific mechanical or thermal properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides a hydrophobic interaction, while the methoxybenzyl sulfanyl group can form hydrogen bonds or other interactions with the target. This dual interaction enhances the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]benzimidazole
- 1-Adamantyl-3-methoxybenzyl sulfide
- 6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]pyridine
Uniqueness
6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile stands out due to its combination of an adamantyl group and a nicotinonitrile moiety, which is not commonly found in similar compounds. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(1-adamantyl)-2-[(3-methoxyphenyl)methylsulfanyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS/c1-27-21-4-2-3-16(10-21)15-28-23-20(14-25)5-6-22(26-23)24-11-17-7-18(12-24)9-19(8-17)13-24/h2-6,10,17-19H,7-9,11-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBDTCBGGSQWDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=C(C=CC(=N2)C34CC5CC(C3)CC(C5)C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(13-phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaen-2-yl)butanoate;trifluoromethanesulfonate](/img/structure/B2505205.png)


![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2505210.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-fluorobenzamide](/img/structure/B2505215.png)






![N-(2-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2505224.png)
